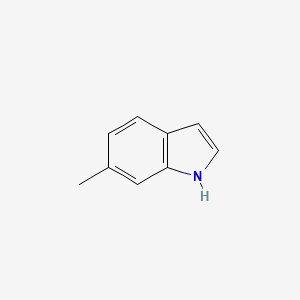
6-Méthylindole
Vue d'ensemble
Description
6-Methylindole is a useful research compound. Its molecular formula is C9H9N and its molecular weight is 131.17 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Methylindole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Methylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylindole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Immunomodulateurs anticancéreux
Le 6-méthylindole est utilisé comme réactif pour la préparation d'inhibiteurs de la tryptophane dioxygénase, des pyridyl-éthényl-indoles, qui sont des immunomodulateurs anticancéreux potentiels .
Agents antifongiques
Il est également utilisé dans la préparation de dérivés d'indole liés à des triazoles et de dérivés d'aminoguanidine d'arylsulfonyl-acylindoles, qui ont tous deux des propriétés antifongiques .
Gestion de l'hyperglycémie dans le diabète
Le this compound est utilisé dans la préparation de dérivés de N-β-D-xylosyl-indole, qui agissent comme des inhibiteurs du SGLT2. Ces inhibiteurs sont utilisés pour la gestion de l'hyperglycémie dans le diabète .
4. Inhibiteurs de la kinase des cellules T inductible par l'interleukine-2 Ce composé est utilisé dans la préparation d'indolylindazoles et d'indolylpyrazolopyridines, qui agissent comme des inhibiteurs de la kinase des cellules T inductible par l'interleukine-2 .
Agents anti-VIH-1
Le this compound est utilisé dans la préparation d'arylsulfonyl-acétylindoles, qui ont des propriétés anti-VIH-1 .
Synthèse de dérivés de benz[c,d]indol-3(1H)-one
Enfin, le this compound est utilisé dans la synthèse de dérivés de benz[c,d]indol-3(1H)-one .
Mécanisme D'action
Target of Action
Indole derivatives, including 6-methylindole, are known to interact with various receptors and enzymes
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . The specific interactions of 6-Methylindole with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
6-Methylindole, like other indole derivatives, is involved in several biochemical pathways. Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They play a significant role in cell biology and have various biologically vital properties . The specific pathways affected by 6-Methylindole and their downstream effects require further investigation.
Pharmacokinetics
A study on a series of methylindole analogs suggests that cytotoxicity in human hepatocytes can be predicted based on the formation of glutathione (gsh) conjugates and/or time-dependent inhibition (tdi) against major cytochrome p450 (p450) enzymes in human liver microsomes . More research is needed to outline the ADME properties of 6-Methylindole and their impact on bioavailability.
Result of Action
Indole derivatives are known to have various biological effects, including antitumor, antibacterial, antiviral, and antifungal activities . The specific effects of 6-Methylindole’s action are subjects of ongoing research.
Action Environment
The action, efficacy, and stability of 6-Methylindole can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological system where 6-Methylindole is present can all impact its action
Propriétés
IUPAC Name |
6-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYNOPPOVKYGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187789 | |
| Record name | 1H-Indole, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3420-02-8 | |
| Record name | 6-Methyl-H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003420028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYL-H-INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTM6OJZ56S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

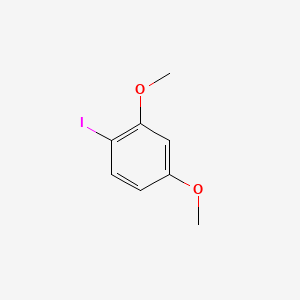
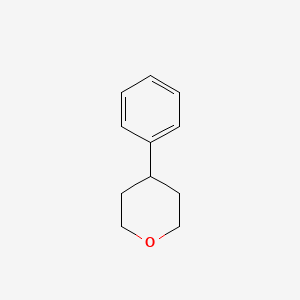


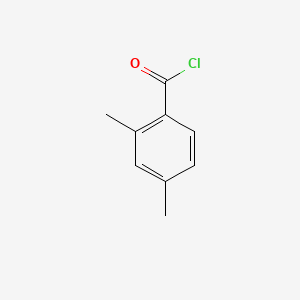


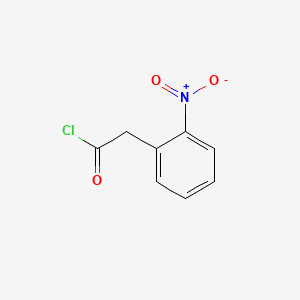



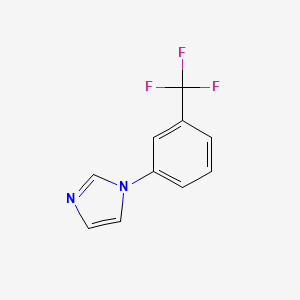
![[3-(Trifluoromethyl)phenyl]methanethiol](/img/structure/B1295282.png)
